(S)-1-Methylnicotinium Iodide
Overview
Description
Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- is a derivative of pyridinium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- typically involves the reaction of pyridine with 1-methyl-2-pyrrolidinyl iodide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding pyridinium oxides.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of functionalized molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential to inhibit biological processes, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of nonlinear optical materials and crystal engineering.
Mechanism of Action
The mechanism of action of Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, 1-oxide, (S)-
Uniqueness
Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- is unique due to its specific structural features and the presence of the iodide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications such as nonlinear optical materials and crystal engineering .
Properties
IUPAC Name |
1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2.HI/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAGPCQOMOCCFX-MERQFXBCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944031 | |
Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21446-46-8 | |
Record name | Pyridinium, 1-methyl-3-[(2S)-1-methyl-2-pyrrolidinyl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21446-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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